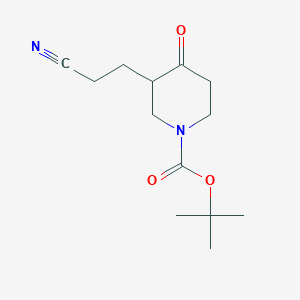
H-Tyr-Gly-NH2.HCl
Vue d'ensemble
Description
H-Tyr-gly-NH2 hcl, also known as Tyrosylglycinamide hydrochloride, is a chemical compound with the molecular formula C11H16ClN3O3 and a molecular weight of 273.72 g/mol . It is a main product in the category of special chemicals .
Molecular Structure Analysis
The molecular structure of H-Tyr-gly-NH2 hcl is characterized by its molecular formula C11H16ClN3O3 . The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides .Chemical Reactions Analysis
Peptides and proteins undergo hydrolysis, a process where a molecule is broken down into smaller components. The efficiency of the cleavage of the amino acid bonds and the recovery of the individual amino acids can be affected by the different chemical properties of the conjugated amino acid bonds .Applications De Recherche Scientifique
Growth Hormone Releasing Activity
The synthetic pentapeptide Tyr-dTrp-Gly-Phe-Met-NH2, an analog of Met5-enkephalin, demonstrates a unique ability to specifically release Growth Hormone (GH) in vitro without affecting the release of other hormones like LH, FSH, TSH, PRL, or ACTH. Structure-activity studies underline the importance of an aromatic amino acid residue at the 2 position for the GH-releasing activity. This research highlights the potential applications of H-Tyr-gly-NH2 HCl in studies related to growth hormone regulation and therapies (Bowers et al., 1980).
Mass Spectrometry and Structure Elucidation
The peptide series including Gly-Tyr-NH2 has been utilized in mass spectrometry studies to aid the structure elucidation of amino acid amides and oligopeptides. The creation of N, O-permethylated, N-acetylated derivatives of this peptide series, including Gly-Tyr-NH2, has enabled the analysis of their mass spectra and confirmed proposed fragmentation pathways. This underlines the significance of Gly-Tyr-NH2 in mass spectrometry and its role in understanding peptide structure (Haegele et al., 1974).
Respiratory Activity in Sea Urchin Spermatozoa
Studies involving peptides like a Tyr analogue (Tyr-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) have been instrumental in understanding the respiratory activity in sea urchin spermatozoa. The research illustrates how peptides can modulate cell respiration rates and net H+ efflux, contributing significantly to our understanding of cellular respiration and its regulation in marine organisms (Repaske & Garbers, 1983).
Thermodynamic Studies
H-Tyr-gly-NH2 HCl has been used in the synthesis of complex molecules such as Tb(Tyr)(Gly)3Cl3·3H2O, aiding in thermodynamic studies. The enthalpies of dissolution and formation of these molecules were measured, providing valuable data for understanding the thermodynamics of complex molecular structures (Lei Ke-lin, 2004).
Mécanisme D'action
Target of Action
The primary target of H-Tyr-gly-NH2 hcl is the μ-opioid receptors . These receptors play a crucial role in pain perception and analgesia, and their activation can lead to significant analgesic effects .
Mode of Action
H-Tyr-gly-NH2 hcl interacts with its targets, the μ-opioid receptors, in a manner analogous to endogenous peptides . This interaction leads to the desensitization of these receptors, which can result in potent analgesic effects .
Biochemical Pathways
The activation of μ-opioid receptors by H-Tyr-gly-NH2 hcl can affect various biochemical pathways. One key pathway is the inhibition of adenylate cyclase activity, leading to a decrease in cAMP formation . This can result in the inhibition of gonadotropin-stimulated steroidogenesis .
Result of Action
The molecular and cellular effects of H-Tyr-gly-NH2 hcl’s action primarily involve its analgesic effects. It has been observed to significantly prolong tail-flick latency in mice when administered in a certain dose range . This suggests that H-Tyr-gly-NH2 hcl can effectively reduce pain perception.
Safety and Hazards
For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
H-Tyr-gly-NH2 hcl plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It has been shown to interact with 5-hydroxytryptamine (5-HT) receptors, which are critical in regulating mood, anxiety, and other neurological functions . The interaction between H-Tyr-gly-NH2 hcl and 5-HT receptors suggests its potential use in treating conditions related to neurotransmitter imbalances, such as depression and anxiety disorders.
Cellular Effects
H-Tyr-gly-NH2 hcl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modulating 5-HT receptors, H-Tyr-gly-NH2 hcl can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity . These effects can impact cell function, potentially offering therapeutic benefits for neurological and psychiatric conditions.
Molecular Mechanism
The molecular mechanism of H-Tyr-gly-NH2 hcl involves its binding interactions with 5-HT receptors. This binding can result in either the inhibition or activation of these receptors, depending on the specific receptor subtype and cellular context . The modulation of 5-HT receptor activity by H-Tyr-gly-NH2 hcl can lead to changes in downstream signaling pathways, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Tyr-gly-NH2 hcl can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that H-Tyr-gly-NH2 hcl remains stable under certain conditions, allowing for sustained interactions with 5-HT receptors and prolonged biochemical effects . Degradation over time can reduce its efficacy, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of H-Tyr-gly-NH2 hcl in animal models are dose-dependent. At lower doses, the compound can effectively modulate 5-HT receptor activity without causing significant adverse effects . Higher doses may lead to toxic effects, including receptor desensitization and potential neurotoxicity. Understanding the dosage thresholds is essential for optimizing its therapeutic potential while minimizing risks.
Metabolic Pathways
H-Tyr-gly-NH2 hcl is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes and cofactors that modulate 5-HT receptor activity, influencing metabolic flux and metabolite levels . These interactions can affect the overall balance of neurotransmitter systems, highlighting the importance of metabolic considerations in its application.
Transport and Distribution
The transport and distribution of H-Tyr-gly-NH2 hcl within cells and tissues are mediated by specific transporters and binding proteins. These mechanisms ensure that the compound reaches its target sites, such as 5-HT receptors, and exerts its biochemical effects . The localization and accumulation of H-Tyr-gly-NH2 hcl within specific tissues can influence its overall efficacy and therapeutic potential.
Subcellular Localization
H-Tyr-gly-NH2 hcl exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, enhancing its interactions with 5-HT receptors and other biomolecules . Understanding these localization mechanisms is crucial for optimizing its use in research and therapy.
Propriétés
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-9(11(17)14-6-10(13)16)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,16)(H,14,17);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFLEXYAKADQLH-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)


![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)






![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)

